One application of 3,5-Dichlorobenzyl alcohol is its role as a precursor in the synthesis of 3,5-Dichlorophenylacetonitrile. This conversion involves a two-step process:
,5-Dichlorophenylacetonitrile may be of interest for various research applications, but its specific uses haven't been elaborated upon in the retrieved sources.
Another documented use of 3,5-Dichlorobenzyl alcohol involves its role as a reactant in the iridium-catalyzed alkylation of tert-butyl cyanoacetate. This reaction leads to the formation of tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate. Source: Sigma-Aldrich:
3,5-Dichlorobenzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 177.03 g/mol. It consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, along with a hydroxymethyl group (-CH2OH) attached to the benzene. This compound is known for its stability under normal conditions and is classified as a halogenated alcohol. It is primarily used in laboratory settings and has applications in various chemical syntheses and biological studies .
These reactions are essential for synthesizing more complex organic molecules and exploring its reactivity in various chemical environments.
3,5-Dichlorobenzyl alcohol exhibits notable biological activities, particularly:
The synthesis of 3,5-Dichlorobenzyl alcohol can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound for various applications.
3,5-Dichlorobenzyl alcohol finds utility in several fields:
Research has indicated that 3,5-Dichlorobenzyl alcohol interacts with biological systems primarily through its antimicrobial activity. Studies have explored its effectiveness against various pathogens, demonstrating its potential as an active ingredient in antiseptic formulations. Additionally, its interactions with sodium channels suggest possible applications in pain management therapies .
Several compounds share structural similarities with 3,5-Dichlorobenzyl alcohol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorobenzyl alcohol | C7H6Cl2O | Different chlorine positioning; similar activity. |
Benzyl alcohol | C7H8O | Lacks chlorine; primarily used as a solvent. |
4-Chlorobenzyl alcohol | C7H7ClO | Single chlorine substitution; different reactivity. |
The unique positioning of chlorine atoms at the 3 and 5 positions on the benzene ring contributes to distinct reactivity patterns and biological activities compared to its analogs. This structural arrangement enhances its potential applications in antimicrobial formulations and organic synthesis.
Irritant